4-Hydroxy 3-Keto Alverine
CAS No.: 142047-96-9
Cat. No.: VC18014922
Molecular Formula: C20H25NO2
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 142047-96-9 |
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Molecular Formula | C20H25NO2 |
Molecular Weight | 311.4 g/mol |
IUPAC Name | N-ethyl-3-(4-hydroxyphenyl)-N-(3-phenylpropyl)propanamide |
Standard InChI | InChI=1S/C20H25NO2/c1-2-21(16-6-9-17-7-4-3-5-8-17)20(23)15-12-18-10-13-19(22)14-11-18/h3-5,7-8,10-11,13-14,22H,2,6,9,12,15-16H2,1H3 |
Standard InChI Key | VLBAKTXSBQAVGD-UHFFFAOYSA-N |
Canonical SMILES | CCN(CCCC1=CC=CC=C1)C(=O)CCC2=CC=C(C=C2)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
4-Hydroxy 3-keto alverine is a tertiary amine derivative characterized by the following physicochemical properties:
Property | Value |
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CAS Registry Number | 142047-96-9 |
Molecular Formula | |
Molecular Weight | 311.42 g/mol |
IUPAC Name | 4-(3-(Ethyl(3-phenylpropyl)amino)propyl)phenol |
Key Functional Groups | Hydroxyl (-OH), Ketone (=O), Tertiary amine |
The compound’s structure includes a phenylpropylamine backbone modified by hydroxyl and ketone groups, which enhance its polarity compared to the parent drug alverine . These modifications are critical for its role as a metabolite and synthetic intermediate.
Spectroscopic Profile
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its identity:
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-NMR (300 MHz, DMSO-d6): Signals at δ 9.867 (1H, s, 4-OH), 7.441 (1H, s, aromatic), and 2.479 (3H, s, COCH3) align with the hydroxyl, aromatic, and acetyl groups, respectively .
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Mass Spectrometry: A molecular ion peak at m/z 311.42 ([M+H]⁺) and sodium adduct at m/z 333.41 ([M+Na]⁺) further validate the molecular weight .
Synthesis and Metabolic Pathways
Industrial Synthesis
4-Hydroxy 3-keto alverine is synthesized via a multi-step route starting from alverine citrate:
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Oxidation of Alverine: Alverine undergoes enzymatic oxidation in hepatic microsomes, introducing a ketone group at the 3-position.
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Hydroxylation: Subsequent cytochrome P450-mediated hydroxylation at the 4-position yields the target compound .
In laboratory settings, the compound is produced chemically using alverine as a precursor. A typical protocol involves:
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Reagents: Alverine, potassium permanganate (oxidizing agent), and acidic or basic catalysts.
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Conditions: Reaction temperatures of 40–60°C under nitrogen atmosphere to prevent degradation .
Metabolic Role
As a plasma metabolite of alverine, 4-hydroxy 3-keto alverine is integral to understanding the drug’s pharmacokinetics. Alverine is primarily metabolized via:
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Phase I Metabolism: Oxidation and hydroxylation by CYP3A4/5 enzymes.
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Phase II Metabolism: Glucuronidation of the hydroxyl group for renal excretion .
The metabolite’s formation correlates with alverine’s therapeutic efficacy and safety profile, as excessive accumulation may indicate metabolic saturation or hepatotoxicity .
Analytical Applications in Pharmaceutical Development
Quality Control Testing
4-Hydroxy 3-keto alverine serves as a reference standard in:
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High-Performance Liquid Chromatography (HPLC): To quantify alverine and its metabolites in bulk drugs and formulations. A typical method uses a C18 column, UV detection at 254 nm, and a mobile phase of acetonitrile:phosphate buffer (pH 3.0) .
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Mass Spectrometry: For structural confirmation and impurity profiling during regulatory submissions .
Method Validation
Regulatory guidelines (ICH Q2(R1)) require validation of parameters such as:
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Linearity: over 50–150% of the target concentration.
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Accuracy: Recovery rates of 98–102% for spiked samples.
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Precision: Relative standard deviation (RSD) < 2% for intra-day and inter-day assays .
Pharmacological and Toxicological Insights
Bioactivity
While 4-hydroxy 3-keto alverine itself lacks spasmolytic activity, it modulates the pharmacokinetics of alverine by:
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Competitive Binding: Interacting with serum albumin, altering free drug concentrations.
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Enzyme Inhibition: Potentially inhibiting CYP450 isoforms at high concentrations, leading to drug-drug interactions .
Toxicity Profile
Limited data exist on its direct toxicity, but studies on alverine suggest:
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Acute Toxicity: LD50 > 2,000 mg/kg in rodents.
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Genotoxicity: Negative in Ames tests and micronucleus assays .
Regulatory and Industrial Considerations
Compliance with Pharmacopeial Standards
The compound must meet stringent criteria outlined in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), including:
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Purity: ≥98.5% by HPLC.
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Residual Solvents: Compliance with ICH Q3C limits for Class 2 solvents (e.g., methanol < 3,000 ppm) .
Challenges in Large-Scale Production
Key issues include:
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Low Solubility: Hinders formulation in aqueous matrices; co-solvents like polyethylene glycol (PEG) 400 are often required.
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Stability: Degrades under acidic conditions, necessitating pH-controlled storage (pH 6–8) .
Future Research Directions
Addressing Knowledge Gaps
Priority areas include:
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Solubility Enhancement: Development of prodrugs or nanoformulations to improve bioavailability.
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Metabolic Pathway Elucidation: Isotope-labeling studies to track metabolite distribution in vivo.
Technological Innovations
Emerging techniques such as:
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